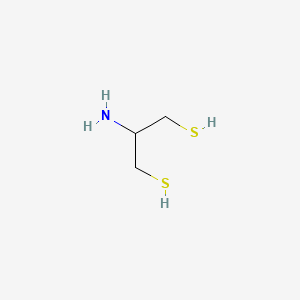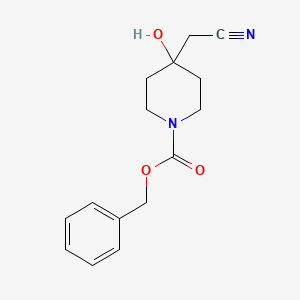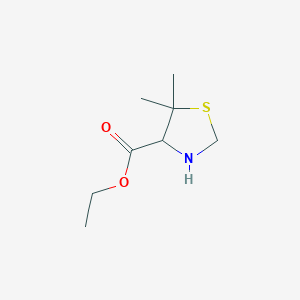
Methyl(5-methylhexan-2-yl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(5-methylhexan-2-yl)amine hydrochloride is an organic compound classified as an amine Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
準備方法
Synthetic Routes and Reaction Conditions
Methyl(5-methylhexan-2-yl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-2-one with methylamine in the presence of a reducing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl(5-methylhexan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl(5-methylhexan-2-yl)amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Methyl(5-methylhexan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can interact with receptors and enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom, used in various industrial and research applications.
Trimethylamine: A tertiary amine with three methyl groups, known for its distinct fishy odor and use in chemical synthesis.
Uniqueness
Methyl(5-methylhexan-2-yl)amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties
特性
分子式 |
C8H20ClN |
|---|---|
分子量 |
165.70 g/mol |
IUPAC名 |
N,5-dimethylhexan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2)5-6-8(3)9-4;/h7-9H,5-6H2,1-4H3;1H |
InChIキー |
RVYWIJVKMWLIDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)



![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)

